molecular formula C8H8Cl2N2S B2656153 5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride CAS No. 1559059-95-8

5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride

Cat. No. B2656153
CAS RN: 1559059-95-8
M. Wt: 235.13
InChI Key: WNGWNECEKNWDBV-UHFFFAOYSA-N
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Description

“5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1559059-95-8. It has a molecular weight of 235.14 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of benzothiazoles, which “5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride” is a derivative of, can be achieved through various methods. One method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .


Molecular Structure Analysis

The linear formula of “5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride” is C8 H7 Cl N2 S . Cl H . The InChI key is FFWBEOJHVGXEMJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes in a visible light mediated synthesis . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

“5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride” is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Materials Science and Organic Synthesis

Safety and Hazards

The safety information for “5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-chloro-6-methyl-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S.ClH/c1-4-2-7-6(3-5(4)9)11-8(10)12-7;/h2-3H,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGWNECEKNWDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride

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